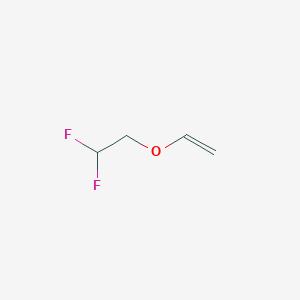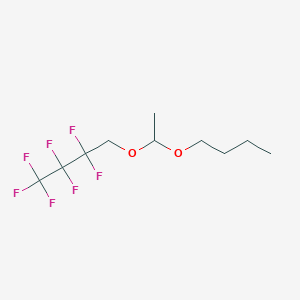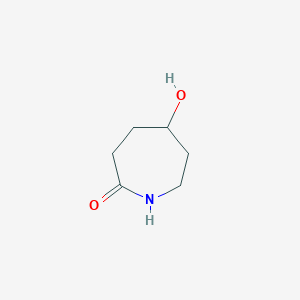
N-(6-chloro-4,5-dimethylpyridazin-3-yl)-N'-hydroxyiminoformamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(6-chloro-4,5-dimethylpyridazin-3-yl)-N’-hydroxyiminoformamide is a chemical compound that belongs to the pyridazine family This compound is characterized by the presence of a chloro group, two methyl groups, and a hydroxyiminoformamide moiety attached to the pyridazine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-chloro-4,5-dimethylpyridazin-3-yl)-N’-hydroxyiminoformamide typically involves the following steps:
Starting Material: The synthesis begins with 6-chloro-4,5-dimethylpyridazine.
Formation of Hydroxyiminoformamide: The hydroxyiminoformamide group is introduced through a reaction with hydroxylamine and formic acid under controlled conditions.
Reaction Conditions: The reaction is usually carried out in a solvent such as methanol or ethanol, with the temperature maintained at around 50-60°C. The reaction time can vary from a few hours to overnight, depending on the desired yield and purity.
Industrial Production Methods
In an industrial setting, the production of N-(6-chloro-4,5-dimethylpyridazin-3-yl)-N’-hydroxyiminoformamide involves scaling up the laboratory synthesis process. This includes:
Large-Scale Reactors: Utilizing large-scale reactors to handle the increased volume of reactants.
Optimization of Reaction Conditions: Fine-tuning the reaction conditions to maximize yield and minimize impurities.
Purification: Employing techniques such as crystallization, filtration, and chromatography to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N-(6-chloro-4,5-dimethylpyridazin-3-yl)-N’-hydroxyiminoformamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydroxyiminoformamide group to an amine.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide or primary amines.
Major Products
Oxidation Products: Oxides of the original compound.
Reduction Products: Amines derived from the hydroxyiminoformamide group.
Substitution Products: Compounds with new functional groups replacing the chloro group.
Wissenschaftliche Forschungsanwendungen
N-(6-chloro-4,5-dimethylpyridazin-3-yl)-N’-hydroxyiminoformamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of N-(6-chloro-4,5-dimethylpyridazin-3-yl)-N’-hydroxyiminoformamide involves its interaction with specific molecular targets. The hydroxyiminoformamide group can form hydrogen bonds with biological molecules, influencing their activity. The chloro and methyl groups contribute to the compound’s lipophilicity, affecting its ability to penetrate cell membranes and interact with intracellular targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-chloro-4,5-dimethylpyridazine: Lacks the hydroxyiminoformamide group.
4,5-dimethylpyridazine: Lacks both the chloro and hydroxyiminoformamide groups.
6-chloro-4-methylpyridazine: Contains only one methyl group.
Uniqueness
N-(6-chloro-4,5-dimethylpyridazin-3-yl)-N’-hydroxyiminoformamide is unique due to the presence of the hydroxyiminoformamide group, which imparts distinct chemical and biological properties
Eigenschaften
Molekularformel |
C7H9ClN4O |
|---|---|
Molekulargewicht |
200.62 g/mol |
IUPAC-Name |
N'-(6-chloro-4,5-dimethylpyridazin-3-yl)-N-hydroxymethanimidamide |
InChI |
InChI=1S/C7H9ClN4O/c1-4-5(2)7(9-3-10-13)12-11-6(4)8/h3,13H,1-2H3,(H,9,10,12) |
InChI-Schlüssel |
NDWWIOMDGCZAQL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=NN=C1N=CNO)Cl)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![7H-Pyrrolo[2,3-d]pyrimidin-2-ylmethanamine hydrochloride](/img/structure/B12088395.png)

![N-[trans-4-(hydroxymethyl)cyclohexyl]ethane-1-sulfonamide](/img/structure/B12088405.png)
![alpha-D-Mannopyranoside, 4-nitrophenyl O-alpha-D-mannopyranosyl-(1-->3)-O-[alpha-D-mannopyranosyl-(1-->6)]-](/img/structure/B12088415.png)




![4-((Isopropyl(methyl)amino)methyl)bicyclo[2.2.2]octan-1-amine](/img/structure/B12088447.png)


